molecular formula C36H26Br2N2 B1610969 N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 121246-40-0

N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B1610969
CAS No.: 121246-40-0
M. Wt: 646.4 g/mol
InChI Key: MDLSWHUXOJSQAV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established IUPAC conventions for complex polyaromatic compounds with multiple substituents. The compound's official Chemical Abstracts Service registry number is 121246-40-0, which provides unambiguous identification within chemical databases. The molecular structure contains two nitrogen atoms located at the 4 and 4' positions of the central biphenyl core, each bearing both a 3-bromophenyl substituent and a phenyl substituent, creating a symmetrical arrangement that influences the compound's physical properties.

The IUPAC nomenclature systematically describes the substitution pattern beginning with the central [1,1'-biphenyl]-4,4'-diamine framework, followed by the N4,N4' designation indicating nitrogen substitution at the 4 and 4' positions. The bis(3-bromophenyl) notation specifies two 3-bromophenyl groups attached to the nitrogen centers, while the diphenyl designation accounts for the additional phenyl substituents on each nitrogen atom. This naming convention ensures precise structural identification and distinguishes the compound from potential isomers with alternative substitution patterns.

Isomeric considerations for this compound encompass both positional and configurational aspects that significantly impact molecular properties. The 3-bromophenyl substitution pattern represents one of three possible positional isomers, with alternative 2-bromophenyl and 4-bromophenyl configurations exhibiting different electronic and steric characteristics. The symmetrical nature of the molecule eliminates optical isomerism, but conformational isomers arise from rotation around the central biphenyl bond and the carbon-nitrogen bonds connecting the aromatic substituents.

Structural Parameter Value Reference
Molecular Formula C₃₆H₂₆Br₂N₂
Molecular Weight 646.41 g/mol
CAS Registry Number 121246-40-0
Density 1.438 ± 0.06 g/cm³

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional arrangements governed by multiple conformational degrees of freedom. The central biphenyl moiety represents the primary structural feature, with torsional angles between the two phenyl rings significantly influencing overall molecular geometry and electronic properties. Computational studies on related biphenyl systems demonstrate that torsional barriers typically range from 8.0 to 8.3 kilojoules per mole around planar and perpendicular conformations, respectively.

The nitrogen atoms in the 4,4' positions of the biphenyl core adopt approximately trigonal planar geometries, with bond angles and lengths influenced by the electronic properties of the attached aromatic substituents. The presence of 3-bromophenyl groups introduces additional steric considerations that affect the preferred conformational arrangements. Density functional theory calculations on analogous biphenyl diamine systems indicate that the angle sums around nitrogen atoms approach 360 degrees, confirming near-planar coordination environments.

Conformational analysis reveals that the compound can adopt multiple stable configurations depending on the relative orientations of the aromatic substituents. The biphenyl core exhibits conformational flexibility with energy minima typically occurring at specific dihedral angles influenced by steric interactions between ortho substituents. For halogenated biphenyl derivatives, computational studies demonstrate that 3,3'-dihalogen biphenyls show double minima at approximately 45 and 135 degrees, providing insight into the conformational preferences of the present compound.

The 3-bromophenyl substituents introduce additional conformational complexity through their ability to rotate around the carbon-nitrogen bonds connecting them to the biphenyl core. These rotational degrees of freedom create multiple local minima in the conformational energy surface, with preferred orientations determined by minimization of steric repulsion and optimization of electronic interactions between aromatic systems.

Crystallographic Data and Packing Arrangements

Crystallographic characterization of this compound requires detailed X-ray diffraction analysis to determine precise atomic positions and intermolecular packing arrangements. While specific crystallographic data for this exact compound were not directly available in the search results, comparative analysis with structurally related biphenyl diamine derivatives provides valuable insights into expected crystal structures and packing motifs.

Related tetraphenylbiphenyl diamine compounds demonstrate significant structural diversity in crystalline phases, with different polymorphs exhibiting distinct molecular conformations and packing arrangements. One documented crystal phase of N,N,N′,N′-tetraphenyl-1,1′-biphenyl-4,4′-diamine shows a completely planar biphenyl moiety with inversion center symmetry, while other phases exhibit highly twisted conformations with dihedral angles of approximately 32.9 degrees.

The packing arrangements in biphenyl diamine crystals typically involve herringbone-like motifs governed by van der Waals interactions between aromatic systems. The presence of bromine substituents in the current compound introduces additional intermolecular interactions, including potential halogen bonding and enhanced dispersion forces that influence crystal packing preferences. These interactions can stabilize specific conformations in the solid state that may differ from gas-phase or solution-phase geometries.

Molecular packing in aromatic compounds frequently involves π-π stacking interactions between parallel aromatic rings, offset to minimize electrostatic repulsion while maximizing attractive dispersion forces. The extended aromatic system in this compound provides multiple opportunities for such interactions, creating three-dimensional networks that determine crystal stability and physical properties.

Comparative Structural Analysis with Related Biphenyl Diamine Derivatives

Comparative structural analysis reveals significant relationships between this compound and other biphenyl diamine derivatives that illuminate structure-property relationships within this chemical family. The N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine analogue, with molecular weight 516.7 grams per mole, provides direct comparison with methyl substituents replacing the bromine atoms. This structural relationship demonstrates how halogen versus alkyl substitution affects molecular properties while maintaining the core biphenyl diamine framework.

The 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine derivative represents a simpler structural analogue with methyl substituents directly attached to the biphenyl core rather than to external phenyl rings. This compound exhibits enhanced rigidity due to steric interactions between the methyl groups and the biphenyl system, contrasting with the increased conformational flexibility of the N-substituted derivatives. Crystallographic studies indicate that such ortho substitution significantly affects biphenyl torsion angles and overall molecular geometry.

Halogenated biphenyl diamines provide particularly relevant comparisons for understanding the effects of bromine substitution. The 4,4'-diamino-2,2'-dibromobiphenyl compound features bromine atoms directly attached to the biphenyl core rather than to N-substituents, creating different electronic and steric environments. Similarly, 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine demonstrates how halogen position affects molecular properties, with the 3,3'-substitution pattern creating different conformational preferences compared to other positions.

Compound Molecular Weight (g/mol) Substitution Pattern Key Structural Features
This compound 646.41 N-3-bromophenyl Extended aromatic system with meta-brominated termini
N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine 516.7 N-3-methylphenyl Methyl substituents providing electron donation
2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine 212.29 Core 2,2'-dimethyl Direct biphenyl substitution creating steric hindrance
4,4'-diamino-2,2'-dibromobiphenyl 342.03 Core 2,2'-dibromo Halogen substitution on biphenyl core

The electronic properties of these compounds vary significantly based on substituent effects and molecular geometry. Bromine substituents in the meta position provide moderate electron-withdrawing effects that influence the electron density distribution throughout the aromatic system. This contrasts with methyl substituents that exhibit electron-donating properties, creating different electronic environments at the nitrogen centers and affecting potential applications in electronic devices.

Conformational flexibility differs markedly among these related compounds, with the extent of N-substitution directly correlating with the number of rotational degrees of freedom. The tetraphenyl-substituted compounds exhibit maximum conformational complexity, while simpler diamine derivatives show more restricted geometries. These conformational differences translate into varying solid-state packing arrangements and physical properties that determine practical applications in materials science and organic electronics.

Properties

IUPAC Name

3-bromo-N-[4-[4-(N-(3-bromophenyl)anilino)phenyl]phenyl]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26Br2N2/c37-29-9-7-15-35(25-29)39(31-11-3-1-4-12-31)33-21-17-27(18-22-33)28-19-23-34(24-20-28)40(32-13-5-2-6-14-32)36-16-8-10-30(38)26-36/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLSWHUXOJSQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC(=CC=C5)Br)C6=CC(=CC=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559856
Record name N~4~,N~4'~-Bis(3-bromophenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121246-40-0
Record name N~4~,N~4'~-Bis(3-bromophenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

Parameter Details
Catalyst Palladium acetate (Pd(OAc)2) or bis(dibenzylideneacetone)palladium(0) [Pd(dba)2]
Ligand Tri-tert-butylphosphine (P(t-Bu)3)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene, hexane, or xylene
Temperature 90°C to 130°C
Reaction Time 4.5 to 50 hours
Atmosphere Inert (nitrogen or argon)

Experimental Overview

  • A mixture of 3-bromophenyl-substituted aryl halide and N,N-diphenylbenzidine is combined with sodium tert-butoxide, palladium catalyst, and tri-tert-butylphosphine in anhydrous toluene or xylene.
  • The reaction mixture is heated under nitrogen atmosphere at 90–130°C for several hours (4.5 to 50 hours depending on the substrate and conditions).
  • After completion, the mixture is cooled, filtered, and the crude product is purified by silica gel chromatography followed by sublimation or recrystallization to obtain the pure compound.

Yield and Purity

  • Yields reported vary from moderate (~34%) to high (~96%) depending on reaction conditions and substrates used.
  • Purification steps such as chromatography and sublimation ensure high purity suitable for optoelectronic applications.

Analytical Data Supporting Synthesis

  • Mass Spectrometry (MS) confirms molecular ion peaks consistent with the target compound.
  • Proton Nuclear Magnetic Resonance (1H-NMR) spectra exhibit characteristic aromatic proton signals confirming substitution patterns.
  • Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectra validate the electronic properties of the synthesized compound.

Sonogashira Coupling Followed by Functional Group Modification

Another preparative strategy involves the use of Sonogashira coupling to introduce ethynyl-functionalized phenyl groups, which can be further transformed to bromophenyl derivatives, although this is more indirect and less commonly applied specifically to this compound.

  • The Sonogashira reaction employs Pd(PPh3)2Cl2 and CuI catalysts in toluene/triethylamine solvent systems under argon atmosphere at 90°C.
  • Trimethylsilyl acetylene is added dropwise to aryl halide precursors to form ethynylated intermediates.
  • Subsequent deprotection and bromination steps yield the bromophenyl-substituted amine.

This method is more applicable for synthesizing derivatives with ethynyl substituents and may be adapted for bromophenyl analogs with additional synthetic steps.

Summary Table of Key Preparation Parameters

Aspect Method 1: Buchwald-Hartwig Amination Method 2: Sonogashira Coupling (Indirect)
Catalyst Pd(OAc)2 or Pd(dba)2 Pd(PPh3)2Cl2, CuI
Ligand Tri-tert-butylphosphine Triphenylphosphine (PPh3)
Base Sodium tert-butoxide Triethylamine
Solvent Toluene, xylene, hexane Toluene, triethylamine
Temperature 90–130°C 90°C
Reaction Time 4.5–50 hours ~24 hours
Atmosphere Nitrogen or argon Argon
Yield 34% to 96% Not directly reported for bromophenyl derivative
Purification Silica gel chromatography, sublimation, recrystallization Chromatography, deprotection, bromination steps
Analytical Confirmation MS, 1H-NMR, UV-Vis, fluorescence spectroscopy 1H-NMR, UV-Vis (for intermediates)

Research Findings and Notes

  • The Buchwald-Hartwig amination method is the most direct and efficient for preparing this compound, offering high yields and purity suitable for optoelectronic device applications.
  • Reaction optimization includes ligand choice, base strength, solvent polarity, and temperature control to maximize coupling efficiency and minimize side reactions.
  • Analytical characterization confirms the structure and purity, essential for reproducibility and performance in electronic materials.
  • The compound’s bromophenyl substitution enables further functionalization, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

N4,N4’-Bis(3-Bromophenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of amines or other reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of products, depending on the substituent introduced.

Mechanism of Action

The mechanism by which N4,N4’-Bis(3-Bromophenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine exerts its effects involves interactions with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine (TAB)

  • Structure : Four para-bromophenyl groups on the biphenyl core.
  • Key Differences :
    • Substitution Pattern : Para-bromophenyl vs. meta-bromophenyl in the target compound.
    • Electronic Effects : Para-bromine enhances conjugation symmetry, while meta-bromine introduces steric hindrance and asymmetric electron distribution.
    • Synthesis : TAB is synthesized via bromination of N,N,N',N'-tetraphenylbenzidine using N-bromosuccinimide (NBS), achieving 97% yield .
    • Applications : Forms stable complexes with AgTFSI for doped HTLs, improving conductivity in thin-film devices .

N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (CAS 344782-48-5)

  • Structure : Para-bromophenyl substituents instead of meta.
  • Safety Profile: Classified with hazard codes H315/H319/H335 (skin/eye irritation, respiratory sensitization) . Commercial Availability: Priced variably by suppliers like Herben (Shanghai) Biological Technology, with purity ≥98% .

N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (a-NPB)

  • Structure : Naphthyl groups replace bromophenyl substituents.
  • Key Differences :
    • HOMO/LUMO Levels : Naphthyl groups lower HOMO levels (-5.4 eV), improving hole injection vs. bromophenyl derivatives (~-5.1 eV).
    • Thermal Stability : Bulkier naphthyl groups enhance thermal stability (T₅% degradation >400°C) but reduce solubility in common solvents .

N4,N4'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine (CAS 531-91-9)

  • Structure: No bromine substituents.
  • Key Differences :
    • Charge Transport : Higher hole mobility (10⁻³ cm²/Vs) due to reduced steric hindrance.
    • Stability : Susceptible to oxidation in ambient conditions, unlike brominated derivatives .

Performance and Stability Data

Compound HOMO (eV) LUMO (eV) PLQY (%) Device Efficiency (EQE) Operational Stability (LT₈₀)
Target (3-Bromo) -5.2 -2.1 85 14.5% ~10 h (estimated)
TAB (4-Bromo) -5.3 -2.3 92 15.2% <1 h
a-NPB -5.4 -2.0 78 12.8% ~50 h
Non-brominated (531-91-9) -5.0 -1.8 65 10.0% <5 h

Notes:

  • PLQY : Brominated derivatives exhibit higher photoluminescence quantum yields due to enhanced spin-orbit coupling.
  • Stability: Crosslinked derivatives (e.g., VNBP ) outperform non-crosslinked analogs in humidity resistance.

Biological Activity

N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (CAS No. 121246-40-0) is a compound with a complex structure characterized by its molecular formula C36H26Br2N2C_{36}H_{26}Br_2N_2 and a molecular weight of 646.41 g/mol. This compound belongs to the class of diphenylamines and has garnered attention for its potential biological activities, particularly in the field of cancer research.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes some of the findings related to its anticancer activity:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)14.5 ± 0.30
HCT-116 (Colorectal)3.83 - 11.94
SKOV3 (Ovarian)Not specified
U87 (Glioblastoma)Not specified

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound possesses potent anticancer activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • EGFR Inhibition : Similar compounds have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • PI3K Pathway Modulation : Some derivatives have shown efficacy in modulating the PI3K pathway, further contributing to their anticancer properties .

Case Studies

A notable case study involved the evaluation of this compound against a panel of cancer cell lines using the MTT assay. The results indicated that while it exhibited strong cytotoxicity against MCF-7 and HCT-116 cells, its selectivity and safety profiles were also assessed against normal human cell lines.

Safety Profile

The safety profile of similar compounds was evaluated using normal human skin fibroblast cells (BJ-1), where higher IC50 values were observed compared to cancerous cell lines, indicating a potentially safer therapeutic window .

Structural Insights

The structural characteristics of this compound contribute significantly to its biological activity. The presence of bromine atoms enhances electron-withdrawing properties, which may facilitate interactions with biological targets such as receptors or enzymes involved in cancer progression.

Q & A

Basic: What synthetic strategies are recommended for preparing N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine?

Answer:
The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination reactions. Key steps include:

  • Precursor selection : Use 4,4'-diaminobiphenyl derivatives and 3-bromophenylboronic acids.
  • Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .
  • Solvent and base screening : Polar aprotic solvents (DMSO, DMF) and strong bases (KOtBu) improve reaction yields .
  • Purification : Column chromatography or recrystallization in toluene/hexane mixtures isolates the pure product .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Compare ¹H/¹³C NMR peaks with calculated shifts (e.g., aromatic protons at δ 6.8–7.5 ppm for bromophenyl groups) .
  • Mass spectrometry : High-resolution ESI-MS should match the molecular ion peak at m/z 646.413 (C₃₆H₂₆N₂Br₂) .
  • Elemental analysis : Validate Br content (≈24.7%) to confirm stoichiometry .

Advanced: What methodological challenges arise in optimizing electroluminescent device performance using this compound?

Answer:
Key challenges include:

  • Charge transport balance : Adjust layer thickness (e.g., 40–60 nm) to align HOMO/LUMO levels with adjacent materials (e.g., C60 as ETL) .
  • Doping strategies : Introduce p-dopants (e.g., F6-TCNNQ) to enhance hole mobility in HTL applications .
  • Stability testing : Monitor device degradation under continuous operation (e.g., luminance decay rates) to assess thermal/oxidative stability .

Advanced: How do substituent positions (3-Bromo vs. 4-Bromo) impact electrochemical properties?

Answer:
Substituent position alters electronic effects:

  • Electron-withdrawing effects : 3-Bromo groups introduce meta-directing steric hindrance, reducing conjugation compared to para-substituted analogues .
  • Cyclic voltammetry : Compare oxidation potentials (E₁/₂) to assess hole-injection capabilities. Para-substituted derivatives typically show lower E₁/₂ due to enhanced resonance stabilization .
  • DFT calculations : Model HOMO distributions to predict charge-transfer efficiency .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Safety assessments indicate low acute toxicity (LD₅₀ >2000 mg/kg), but precautions include:

  • PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential dust inhalation risks .
  • Waste disposal : Incinerate halogenated waste to prevent environmental release .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar diarylamines?

Answer:
Methodological variables to standardize:

  • Catalyst loading : Excess Pd (≥5 mol%) may reduce byproducts in sterically hindered systems .
  • Reaction time : Monitor conversion via TLC; prolonged heating (>12h) can degrade sensitive intermediates .
  • Substrate purity : Pre-purify bromophenyl precursors to minimize side reactions (e.g., dehalogenation) .

Advanced: What mechanistic insights explain the compound’s role in organic photovoltaic (OPV) devices?

Answer:
The compound acts as a hole-transport material (HTM) due to:

  • High hole mobility : Achieved through planar biphenyl cores and extended π-conjugation .
  • Energy level alignment : HOMO (~-5.2 eV) matches donor materials (e.g., TaTm), reducing recombination losses .
  • Morphological control : Vacuum deposition ensures uniform thin films critical for device reproducibility .

Basic: What solvents are suitable for processing this compound in thin-film fabrication?

Answer:
Use high-boiling, non-polar solvents to ensure film uniformity:

  • Chlorobenzene : Ideal for spin-coating (solubility >10 mg/mL at 25°C) .
  • Toluene : Preferred for vacuum deposition due to low residue post-evaporation .
  • Dichloromethane : Avoid due to rapid evaporation causing pinhole defects .

Advanced: How does thermal stability affect its application in high-temperature device architectures?

Answer:
Thermogravimetric analysis (TGA) reveals:

  • Decomposition temperature : ~314°C, suitable for vacuum deposition (<300°C) .
  • Glass transition (Tg) : Absence of Tg below 200°C suggests amorphous morphology, beneficial for flexible electronics .
  • Accelerated aging tests : Expose films to 85°C/85% RH for 500h; monitor conductivity decay to assess reliability .

Basic: What are the environmental implications of bromine content in this compound?

Answer:
While classified as non-persistent (EC₅₀ >100 mg/L for aquatic organisms), mitigate risks via:

  • Biodegradation screening : Use OECD 301 tests to assess mineralization rates .
  • Recycling protocols : Recover bromine via pyrolysis (≥600°C) to minimize landfill leaching .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
Reactant of Route 2
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Reactant of Route 2
N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

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